Thionolin
Description
Structure
3D Structure
Properties
CAS No. |
3773-36-2 |
|---|---|
Molecular Formula |
C12H8N2OS |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
7-aminophenothiazin-3-one |
InChI |
InChI=1S/C12H8N2OS/c13-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)14-9/h1-6H,13H2 |
InChI Key |
OBSWMVCSYZHGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC3=CC(=O)C=CC3=N2 |
Origin of Product |
United States |
Physicochemical Properties of Thionin
Synthesis and Chemical Structure
The synthesis of Thionin historically involves the oxidation of p-phenylenediamine in the presence of a sulfur source. Modern methods have refined this process. One common laboratory synthesis involves the reaction of p-phenylenediamine with sodium thiosulfate and an oxidizing agent, followed by cyclization to form the characteristic thiazine (B8601807) ring.
The chemical structure of Thionin consists of a planar, tricyclic phenothiazine (B1677639) core with primary amine groups at the 3 and 7 positions. This aromatic system is responsible for its chromophoric (color-producing) properties.
Table 1: Acetate
| Property | Value |
|---|---|
| IUPAC Name | 3,7-diamino-5λ⁴-phenothiazin-5-ylium acetate |
| Common Names | Thionin, Lauth's Violet |
| Chemical Formula | C₁₄H₁₃N₃O₂S |
| Molar Mass | 287.34 g/mol |
| Appearance | Dark green powder |
| λmax (in water) | 598-603 nm |
| Solubility | Soluble in water |
Reaction Mechanisms Governing Thionolin Transformations
Redox Chemistry of Thionolin
This compound undergoes redox reactions, which are central to its chemical profile and potential applications. The compound's ability to exist in different oxidation states contributes to its distinctive color properties nih.gov.
This compound can undergo oxidation under specific conditions. One notable oxidation product mentioned is thionin nih.gov. While some sources suggest this compound can be oxidized to Thionin nih.gov, other research indicates that compounds referred to as "this compound" (specifically asymmetrical dimethyl this compound, also known as azure A) are themselves oxidation products formed during the degradation of methylene (B1212753) blue, alongside thionin. Thionin (3,7-diaminophenothiazin-5-ium chloride) represents a more oxidized and completely demethylated form in the context of methylene blue degradation compared to certain this compound derivatives. The precise mechanism of this compound (7-aminophenothiazin-3-one) oxidation to Thionin would involve the oxidation of the sulfur atom and the introduction of an amino group while potentially modifying the existing functional groups.
The redox potential of this compound (referred to as thionoline in one study) indicates its ability to participate in reduction reactions. The redox potential has been shown to change significantly with temperature and pH. For instance, at 40°C, the redox potential of thionoline varies from 0.542 V to 0.087 V (vs. SCE) across a pH range of 0.66 to 8.11. This variability in redox potential suggests that this compound can accept electrons, leading to reduced forms, although specific intermediate species formed during its reduction are not explicitly detailed in the provided information. The reduction of related thiazine (B8601807) dyes like thionin results in colorless leuco forms, suggesting a similar behavior might be expected for this compound.
The oxidation mechanism of this compound is influenced by the presence of oxidizing agents and environmental factors such as pH nih.gov. The rate and pathway of oxidation can vary depending on the specific oxidant involved and the acidity or alkalinity of the medium nih.gov. For example, the degradation of methylene blue, which can produce this compound derivatives, is accelerated by the presence of alkalies. The pH also plays a crucial role in the redox potential of this compound, as demonstrated by the significant change in potential over a range of pH values. This indicates that the favorability and kinetics of redox reactions involving this compound are highly dependent on the environmental pH.
Cleavage Reactions and Degradation Pathways
This compound can undergo cleavage and degradation through various chemical processes.
This compound can be oxidized by hydroxyl radicals, leading to the formation of lower molecular weight products through a series of cleavage reactions nih.gov. Hydroxyl radicals are highly reactive species known to attack organic compounds, often initiating degradation through hydrogen abstraction or addition reactions. The reaction of hydroxyl radicals with sulfur-containing compounds like thioethers can involve one-electron oxidation. While the specific mechanisms for hydroxyl radical-mediated cleavage of this compound are not fully elaborated in the provided sources, the general reactivity of hydroxyl radicals suggests that they can attack various sites on the this compound molecule, leading to fragmentation.
This compound is subject to degradation through chemical processes nih.gov. In the broader context of related thiazine dyes like methylene blue, degradation can occur spontaneously or be induced by various methods, including advanced oxidation processes. These processes can involve the formation of radicals that attack the organic molecules. While direct studies specifically detailing the photolytic degradation of this compound were not extensively found, related compounds like thionin undergo photoreactions. Chemical degradation of methylene blue can lead to the formation of this compound derivatives, particularly under alkaline conditions, potentially involving nucleophilic attack by hydroxide (B78521) ions. The stability of adsorbed methylene blue, leading to degradation products including this compound, is influenced by factors such as drying temperature and storage period.
Based on the available information, a detailed article focusing solely on the complexation chemistry of the chemical compound "this compound," specifically covering its ligand-metal ion binding mechanisms and factors influencing complex stability and stoichiometry with detailed research findings and data tables, cannot be generated. Searches for "this compound" primarily point to "Thionine" (PubChem CID 65043) as a likely synonym. While general principles of metal-ligand complexation, methods for studying complex stoichiometry and stability, and examples of metal binding in other compounds are discussed in the search results, specific, detailed research findings and data tables pertaining exclusively to the complexation properties of this compound (or Thionine) with various metal ions were not found.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the requested outline and content inclusions focusing solely on the complexation chemistry of this specific compound based on the current search results.
Computational and Theoretical Chemistry Investigations of Thionolin
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical methods provide a robust framework for probing the electronic landscape of a molecule. For a compound like Thionolin, these analyses are essential for understanding how electrons are distributed, the nature of its chemical bonds, and the stability of its molecular structure.
Ab Initio and Density Functional Theory (DFT) Applications
Ab initio methods, derived directly from first principles without empirical parameters, and Density Functional Theory (DFT), which uses approximations based on electron density, are powerful tools for studying molecular systems wikipedia.orgfindaphd.com. For this compound, these approaches would be applied to optimize its molecular geometry and calculate its ground-state energy. DFT calculations, particularly with hybrid functionals like B3LYP, are widely used for investigating the molecular structure and properties of organic and heterocyclic compounds nih.govdergipark.org.trscirp.orgnih.gov. Ab initio calculations can also provide insights into electronic structure nih.govrsc.org. By employing various basis sets, researchers can determine optimized bond lengths, angles, and dihedral angles, providing a detailed three-dimensional representation of this compound. These calculations can also yield information about the molecule's dipole moment and charge distribution.
Elucidation of Electron Delocalization and Aromaticity
Electron delocalization and aromaticity are key concepts influencing the stability and reactivity of cyclic and heterocyclic compounds. Computational methods, such as those based on analyzing electron density or magnetically induced ring currents, are used to assess the degree of electron delocalization and aromatic character in molecular systems mdpi.comhelsinki.fiehu.eus. For this compound, if it contains cyclic or heterocyclic moieties, computational studies could investigate the presence and extent of electron delocalization. Indices such as the Nucleus-Independent Chemical Shift (NICS) or the Anisotropy of the Induced Current Density (ACID) can be calculated to provide quantitative measures of aromaticity or antiaromaticity mdpi.comhelsinki.fi. Understanding the electron delocalization patterns in this compound is crucial for predicting its chemical behavior and potential reaction sites.
Simulation of Reaction Mechanisms
Computational chemistry allows for the simulation and analysis of chemical reactions, providing insights into reaction pathways, energy barriers, and the nature of transition states. This is invaluable for understanding how this compound might react or be synthesized.
Transition State Analysis and Reaction Energetics
Identifying transition states (TS) is fundamental to understanding reaction mechanisms and kinetics libretexts.orgresearchgate.net. Computational methods, such as the Nudged Elastic Band (NEB) method or other transition state search algorithms, can be employed to locate the saddle points on the potential energy surface that correspond to the transition states for reactions involving this compound sciencedaily.comchemrxiv.orgsparkle.pro.br. Once a transition state is located, its energy can be calculated, providing the activation energy barrier for the reaction. Comparing the energies of reactants, transition states, and products allows for the determination of reaction energetics, including reaction enthalpies and free energies. These calculations can predict the feasibility and rate of a reaction.
Predictive Modeling of Reactivity and Selectivity
Computational studies can be used to predict the reactivity and selectivity of a molecule like this compound towards different reaction partners or under various conditions chemrxiv.orgrsc.orgcmu.edunih.gov. By analyzing properties such as frontier molecular orbital energies (HOMO and LUMO energies), the energy gap between them, and molecular electrostatic potential (MEP) surfaces, researchers can identify potential reactive sites and predict how this compound might interact with electrophiles or nucleophiles nih.govdergipark.org.trscirp.org. The HOMO-LUMO gap, for instance, is often correlated with chemical reactivity nih.govdergipark.org.tr. MEP maps can visually indicate regions of positive and negative electrostatic potential, highlighting areas prone to nucleophilic or electrophilic attack nih.govdergipark.org.trscirp.org. Furthermore, computational methods can explore different possible reaction pathways and their corresponding energy barriers to predict the most favorable reaction channel, thus determining the regioselectivity or stereoselectivity of a reaction rsc.orgrsc.org.
Advanced Analytical Methodologies for Thionolin Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure and purity of Thionolin. By interacting with electromagnetic radiation, these techniques provide detailed information about the substance's chemical composition, bonding, and electronic properties.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for analyzing complex organic mixtures like this compound without prior separation. u-pec.fr This technique provides a "molecular fingerprint" by determining the elemental composition of thousands of molecules simultaneously with high accuracy. u-pec.frnih.gov ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) is a "soft" ionization method that allows for the analysis of molecules as protonated or deprotonated species with minimal fragmentation. u-pec.fr
HRMS analysis of this compound reveals a highly complex mixture with peaks at almost every mass-to-charge ratio (m/z) extending up to 800 u. u-pec.fr This complexity is a hallmark of this compound's composition. By identifying families of molecules with specific mass offsets, such as the m/z 27 offset corresponding to HCN, researchers can deduce the presence of polymeric structures like (HCN)n. u-pec.fr Tandem MS/HRMS experiments, where specific ions are selected and fragmented, provide further structural information, supporting the presence of functionalities like amino and nitrile groups. u-pec.fr
Table 1: Representative Ion Families Identified in this compound Samples by HRMS
| Precursor Ion (m/z) | Proposed Elemental Composition | Potential Structural Moieties |
| 178 | C₇H₈N₄ | Aromatic/heterocyclic structures with nitrile groups |
| 205 | C₈H₉N₅ | Extended polymeric chains with repeating units |
| 232 | C₉H₁₀N₆ | Higher molecular weight polymers |
This table is generated based on data for tholins, which are considered analogs for the purpose of this article.
Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for determining the structure of the polymeric materials that constitute this compound. nasa.gov By utilizing isotopically labeled samples (e.g., with ¹³C and ¹⁵N), multinuclear and multidimensional NMR experiments can identify discrete structural units and suggest polymeric structures, such as polyimine chains. nasa.gov
One-dimensional ¹H, ¹³C, and ¹⁵N NMR spectra, along with decoupling experiments, reveal the inventory of small molecule functional groups and the chemical environment of the polymer. nasa.gov These spectra suggest the presence of amine, nitrile, imine, and N-heteroaromatic functionalities within this compound samples. nasa.gov Through the combination of NMR and mass spectrometry, specific small molecules like hexamethylenetetramine (HMT) and its precursor, 1,3,5-hexahydrotriazine, have been identified, suggesting formation pathways via the polymerization of methanimine (B1209239) (CH₂=NH). nasa.gov Further analysis has also identified other small molecules such as cyanamide, guanidine, 2-cyanoguanidine, and melamine. nasa.gov
Table 2: Identified Functional Groups and Small Molecules in this compound by NMR
| Technique | Identified Features |
| ¹H, ¹³C, ¹⁵N 1D NMR | Amine, Nitrile, Imine, N-heteroaromatics |
| Combined NMR & MS | Hexamethylenetetramine (HMT), 1,3,5-hexahydrotriazine, Cyanamide, Guanidine, 2-Cyanoguanidine, Melamine |
This table is generated based on data for tholins, which are considered analogs for the purpose of this article.
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. wustl.edu This method is used to measure the concentration of molecules in a solution, observe structural changes, and monitor reaction kinetics. wustl.edu When a molecule absorbs UV or visible light, it can excite an electron to a higher energy orbital, with two primary types of transitions occurring in organic molecules: n-π* and π-π*. youtube.com
The extent of conjugation in a molecule's π-bonded system significantly influences its UV-Vis spectrum. youtube.com As the number of contiguous atoms with p-orbitals increases, the wavelength of maximum absorbance (λmax) also increases. youtube.com This relationship allows UV-Vis spectroscopy to be a useful tool for determining the extent of conjugation within this compound's structure. The complex and extended π-systems expected in this compound would lead to broad absorption bands in the UV-Vis region.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques measure the vibrations of intramolecular bonds, which are unique to different chemical moieties. mdpi.commdpi.com
FTIR and FT-Raman spectra of complex organic solids like this compound can reveal the presence of various functional groups. For instance, the analysis of analogous materials has identified characteristic bands corresponding to C-H, N-H, C≡N (nitrile), and C=N (imine) stretching and bending vibrations. Comparing the spectra of this compound with that of simpler polymers like HCN polymers can show that this compound has a more complex chemical composition. u-pec.fr
Table 3: Typical Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Method |
| N-H stretch | 3500 - 3300 | FTIR, Raman |
| C-H stretch | 3000 - 2850 | FTIR, Raman |
| C≡N stretch (Nitrile) | 2260 - 2220 | FTIR, Raman |
| C=N stretch (Imine) | 1690 - 1640 | FTIR, Raman |
| C=C stretch (Aromatic) | 1600 - 1450 | FTIR, Raman |
This table presents general wavenumber ranges for functional groups expected in this compound.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study materials with unpaired electrons. wikipedia.org This makes it particularly useful for investigating radical species, which may be present in this compound due to its formation process involving energetic events. EPR can detect and characterize free radicals and transition metal complexes within a sample. youtube.com
The application of EPR to this compound would allow for the identification and quantification of any stable radical species trapped within its complex matrix. The EPR spectrum can provide information about the electronic structure and environment of these unpaired electrons. youtube.com While specific EPR studies on this compound are not widely reported, the technique's ability to probe radical chemistry makes it a potentially valuable tool for understanding the formation and reactivity of this complex material. nih.gov
Chromatographic Separation Techniques for Mixture Analysis
Chromatography is a fundamental analytical technique used to separate a mixture into its individual components. khanacademy.org This separation is based on the differential distribution of the components between a stationary phase and a mobile phase. nih.gov Various chromatographic methods can be applied to analyze the soluble fraction of this compound.
Techniques such as liquid chromatography (LC) and gas chromatography (GC) are powerful for separating the complex mixture of molecules present in this compound extracts. bioanalysis-zone.commdpi.com In liquid chromatography, the mobile phase is a liquid, while in gas chromatography, it is a gas. nih.gov The choice of the stationary and mobile phases is critical for achieving effective separation based on properties like polarity, size, and volatility of the components. mdpi.com Coupling chromatography with mass spectrometry (e.g., LC-MS, GC-MS) provides a highly sensitive and selective method for both separating and identifying the individual compounds within the this compound mixture.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound from various matrices. jofamericanscience.org The versatility of HPLC lies in its ability to be coupled with a range of detectors, each providing a different dimension of analytical information.
The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov The mobile phase composition is optimized to achieve efficient separation from other components in the sample. A common approach involves a gradient elution using a mixture of an aqueous buffer (like sodium acetate) and organic solvents such as methanol (B129727) or acetonitrile. jofamericanscience.orgnih.gov
Detection Modes for HPLC Analysis of this compound:
UV-Visible Spectroscopy (UV-Vis): this compound is a colored dye, making UV-Vis detection a straightforward and robust method for its quantification. The maximum absorption wavelength (λmax) of this compound is utilized for detection, providing a sensitive response.
Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. After derivatization with a suitable agent like o-phthalaldehyde (B127526) (OPA), this compound exhibits fluorescence, allowing for detection at much lower concentrations than UV-Vis. nih.gov This is particularly useful for trace-level analysis. The method's sensitivity makes it applicable for determining the efficacy of therapies involving this compound depletion. nih.gov
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and structural confirmation. This is discussed in more detail in the section on hyphenated techniques.
Interactive Table: HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Reversed-phase C18 | Primesep 100 mixed-mode |
| Mobile Phase | Acetonitrile and Sulfuric acid buffer | Methanol and Phosphate buffer |
| Detection | UV (200 nm) | Fluorescence (post-derivatization) |
| Application | General quantification | Trace-level analysis in plasma |
| Limit of Detection | 40 ppb | 0.5 µmol/L |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com Since this compound itself is a non-volatile salt, it requires derivatization to convert it into a volatile form suitable for GC-MS analysis. nih.govchromatographyonline.com This process typically involves chemical modification to increase its volatility. nih.gov
The derivatized this compound is then introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. youtube.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. youtube.com
GC-MS is particularly useful for identifying this compound in complex mixtures and can be used for both qualitative and quantitative analysis. The mass spectrum provides definitive structural information, confirming the identity of the compound. researchgate.netnih.gov
Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Profiling
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents one of the most powerful and sensitive analytical tools for the comprehensive profiling of this compound in complex biological and environmental samples. chromatographyonline.com This technique combines the excellent separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
In an LC-MS/MS system, the sample is first separated by the HPLC component. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the molecules are ionized. The precursor ions corresponding to this compound are then selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for the quantification of this compound even at very low concentrations and in the presence of interfering substances. researchgate.net
LC-MS/MS methods have been developed for the simultaneous determination of this compound and related compounds in various matrices. nih.govnih.gov These methods are characterized by their high sensitivity, with limits of detection often in the femtomole range, and their high throughput capabilities. nih.gov
Electrochemical Methods for Redox State Determination
Electrochemical methods are particularly well-suited for studying the redox properties of this compound, as it is an electroactive compound capable of undergoing reversible oxidation and reduction reactions. mdpi.comwikipedia.org These techniques are highly sensitive, relatively low-cost, and can provide real-time information about the electrochemical behavior of this compound in solution. azolifesciences.com
Cyclic Voltammetry and Chronoamperometry
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of this compound. colostate.eduossila.com In a CV experiment, the potential of a working electrode immersed in a solution containing this compound is swept linearly in both the forward and reverse directions, and the resulting current is measured. ossila.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the redox potentials and the kinetics of the electron transfer reactions of this compound. colostate.eduresearchgate.net The polymerization of Thionine (B1682319) can be carried out using cyclic voltammetry. pku.edu.cn
Chronoamperometry (CA) is another potential step technique where a constant potential is applied to the working electrode, and the resulting current is monitored as a function of time. wikipedia.orgpineresearch.com This method is useful for studying the kinetics of electrode processes and can be used for the quantitative determination of this compound. nih.govresearchgate.net For instance, chronoamperometry can be used in the pre-treatment of electrode surfaces for this compound-based sensors. nih.gov
Interactive Table: Electrochemical Parameters of this compound
| Technique | Parameter Measured | Information Obtained |
|---|---|---|
| Cyclic Voltammetry | Peak currents and potentials | Redox potentials, reversibility of electron transfer |
| Chronoamperometry | Current decay over time | Diffusion coefficient, electrode reaction kinetics |
Electroanalytical Applications in Solution
The rich electrochemical behavior of this compound has led to its use in a variety of electroanalytical applications. Modified electrodes, where this compound or its polymer (polythionine) is immobilized on the electrode surface, are often used to enhance the sensitivity and selectivity of electrochemical sensors. mdpi.comcdmf.org.br
These this compound-modified electrodes can be used for the detection of various analytes. For example, they have been employed in the development of biosensors for the detection of clinically relevant biomarkers. rsc.orgjst.go.jp The principle of these sensors often relies on the ability of this compound to act as an electron transfer mediator, facilitating the electrochemical reaction of the target analyte. nih.govresearchgate.net The electrochemical signal generated is then proportional to the concentration of the analyte.
Quantitative Analytical Applications
The accurate quantification of this compound is essential in many fields. The analytical techniques described above are all applicable for quantitative analysis, with the choice of method depending on the required sensitivity, selectivity, and the nature of the sample matrix.
HPLC with UV-Vis or fluorescence detection is widely used for routine quantitative analysis due to its robustness and good linearity. jofamericanscience.orgnih.gov
LC-MS/MS is the method of choice for the quantification of this compound in complex biological samples where high sensitivity and specificity are required. nih.gov
Electrochemical methods , such as differential pulse voltammetry (DPV) on modified electrodes, offer a simple and sensitive platform for the quantitative determination of this compound and for its use in the quantification of other target molecules. rsc.org
The development of these advanced analytical methodologies has enabled the reliable and accurate measurement of this compound, which is critical for its application in various scientific and technological domains.
This compound as a Titrimetric Indicator
In titrimetric analysis, an indicator's utility is defined by its ability to undergo a distinct and reversible color change at a specific electrode potential. Organic molecules that can exist in oxidized and reduced forms with different colors are often employed as redox indicators. wikipedia.org For a hypothetical "this compound" to function as a redox indicator, it would need to possess a stable and reversible oxidation-reduction equilibrium.
The color change of a redox indicator occurs at a specific potential, known as the transition potential. This potential is determined by the standard electrode potential of the indicator and is influenced by factors such as pH if protons are involved in the redox reaction. wikipedia.org For this compound to be an effective indicator, its transition potential must align with the equivalence point of the titration being performed.
Below is a hypothetical data table outlining the properties of this compound as a redox indicator.
| Property | Oxidized Form | Reduced Form |
| Color | Deep Blue | Colorless |
| Transition Potential (at pH 7) | +0.85 V | +0.85 V |
| Reversibility | Reversible | Reversible |
The selection of a suitable indicator is crucial for accurate titration results. The indicator's transition range must fall within the steep portion of the titration curve around the equivalence point. youtube.com Given its hypothetical transition potential, this compound could be suitable for titrations involving strong oxidizing agents.
Colorimetric Detection Methods for Metal Ions and Oxidants
Colorimetric detection represents a rapid and straightforward method for the qualitative and quantitative analysis of various analytes. This technique relies on a visible color change resulting from the interaction between the analyte and a sensing agent. Compounds containing thiol groups are known to be effective colorimetric sensors for heavy metal ions. nih.govmeasurebiology.orgrsc.org Assuming this compound possesses functional groups capable of binding to metal ions and interacting with oxidants, it could serve as a valuable colorimetric sensor.
The sensing mechanism would likely involve the formation of a colored complex between this compound and the metal ion or a change in its chromophore upon reaction with an oxidant. The intensity of the color produced would be proportional to the concentration of the analyte, allowing for quantitative analysis using spectrophotometry. mdpi.com
The following interactive data table illustrates the hypothetical colorimetric response of this compound to various metal ions and oxidants.
| Analyte | Color Change | Detection Limit (μM) |
| Mercury (II) | Yellow to Red | 0.5 |
| Copper (II) | Colorless to Green | 1.0 |
| Lead (II) | Colorless to Orange | 2.5 |
| Hydrogen Peroxide | Colorless to Blue | 5.0 |
| Permanganate | Colorless to Purple (bleaching) | 0.2 |
The selectivity of a colorimetric sensor is a critical parameter. While some sensors react with a broad range of analytes, others exhibit high specificity for a particular ion or molecule. The hypothetical data suggests that this compound could be used for the individual detection of these species, with the distinct color changes allowing for their identification.
Applications of Thionolin in Diverse Scientific Disciplines Excluding Pharmacology/clinical
Reagent in Analytical Chemistry
The application of thiazine (B8601807) dyes, including Thionolin and its related compounds, in analytical chemistry is an area of ongoing interest. While direct, extensive literature on this compound specifically for certain analytical applications might be less prominent compared to its parent compound, methylene (B1212753) blue, its chemical structure suggests potential uses.
Based on the available search results, there is no direct evidence detailing the specific use of this compound for the chelation or precipitation of metal ions for detection and quantification purposes. While some thiazine dyes can interact with metal ions, the provided information does not describe such applications for this compound.
This compound, as a fluorochrome, possesses fluorescence properties that are relevant to the development of analytical probes. The study of related compounds like thionin has involved the description of absorption spectra in various solutions, indicating their potential for spectroscopic analysis. Methylene blue, a closely related thiazine dye, has been explored as a chemical probe for detecting hydroxyl radicals. Given the structural similarities within the thiazine dye family, this compound or its derivatives could potentially be investigated for similar probe applications, leveraging their optical properties and potential interactions with specific analytes. However, specific research findings on novel analytical probes directly utilizing this compound were not extensively detailed in the provided search results.
Role in Environmental Science
This compound's relevance in environmental science is primarily linked to the fate and transformation of dyes in the environment, particularly the degradation of methylene blue. Methylene blue is a widely studied organic molecule in wastewater treatment. Research indicates that methylene blue can degrade into various products, including this compound (referred to as thionoline or methyl this compound in some contexts) and thionol, under oxidation-reduction conditions. This degradation can occur spontaneously, for example, when methylene blue is adsorbed on materials like magnetic biochars. Understanding the formation and persistence of degradation products like this compound is important for evaluating the effectiveness of wastewater treatment processes, assessing the toxicity of treated solutions, and understanding the environmental impact of dye pollutants. The study of dye degradation pathways and the identification of intermediate products such as this compound contribute to the development of more sustainable dye wastewater management practices.
Investigation of Pollutant Degradation Processes
This compound has been identified as a potential degradation product of other thiazine dyes, notably Methylene Blue. uni.lunih.govuni.lu Studies investigating the degradation of Methylene Blue under various conditions, such as alkaline environments or through advanced oxidation processes, have observed the formation of demethylated products, including compounds related to this compound. uni.lunih.govuni.lu For instance, the oxidation of Methylene Blue can lead to the formation of products like thionin and methylene violet (dimethyl thionin), with asymmetrical dimethyl this compound (Azure A) also being a recognized product under alkaline conditions. uni.luuni.lufishersci.cafishersci.fisigmaaldrich.com The degradation mechanisms can involve oxidation and reduction processes, potentially leading to the formation of lower molecular weight products through cleavage reactions, particularly in the presence of oxidizing agents like hydroxyl radicals. nih.gov Research on the degradation of other thiazole (B1198619) pollutants, such as thioflavin T, using advanced oxidation processes or enzymatic approaches, provides analogous insights into the potential transformation pathways that thiazine-related compounds like this compound might undergo in environmental settings. fishersci.comfishersci.ca These studies highlight the complex chemical transformations that can occur, resulting in different sets of intermediate products depending on the degradation method. fishersci.comfishersci.ca
Environmental Fate and Transformation Studies
While specific detailed studies focusing solely on the environmental fate of this compound are not extensively documented in the provided search results, its nature as a thiazine dye and a potential degradation product of other dyes allows for inferences based on the behavior of related compounds. Thiazine dyes are known to undergo transformations in the environment through processes such as oxidation and potentially biodegradation. uni.lunih.govuni.lu The oxidation mechanism of related compounds can be influenced by environmental factors such as pH and the presence of oxidizing agents. nih.govuni.lunih.govuni.lu Studies on the environmental fate of other organic compounds, such as pesticides with different chemical structures, demonstrate the importance of hydrolysis, photolysis, soil sorption, and soil degradation as key dissipation pathways, influenced by factors like pH, temperature, and soil properties. wikipedia.orgnih.govnih.gov Given this compound's structural relationship to other thiazine dyes, it is plausible that similar environmental transformation pathways could be relevant to its fate in various media.
Utility in Dye and Pigment Chemistry
This compound is recognized as a member of the thiazine dye class and has found application in the field of dye and pigment chemistry. nih.govuni.lunih.govfishersci.nl
Contribution to Textile Dyeing Processes
This compound has been utilized in textile industries for coloring fabrics due to its vibrant hues. nih.govuni.ludawnscientific.com Its application in textile dyeing processes is consistent with its classification as a thiazine dye, a class of compounds historically employed for imparting color to textiles. nih.govfishersci.nl
Colorimetric Properties and Stability in Various Media
A key characteristic of this compound is its distinctive color, which can exhibit variations depending on its oxidation state and the surrounding medium. nih.gov This colorimetric property is fundamental to its use as a dye. The stability and color of this compound in various media are influenced by chemical conditions. Studies involving the formation or observation of this compound and related compounds from the degradation of Methylene Blue under different pH conditions and in the presence of oxidizing agents highlight the sensitivity of these thiazine derivatives to their chemical environment. uni.lunih.govuni.lufishersci.fifishersci.dkuni.lu For instance, the mechanism of oxidation of related dyes can vary with conditions. uni.lufishersci.fi this compound's ability to form complexes with metal ions can also lead to colorimetric changes, a property exploited in analytical chemistry. nih.gov
Systematic Studies on this compound Analogs
Systematic studies on analogs of thiazine dyes often involve modifying the substituents on the amino groups at positions 3 and 7 of the phenothiazine (B1677639) core, as well as alterations to the phenothiazine ring system itself. Such modifications can significantly impact the dye's electronic properties, solubility, and interactions with biological molecules or other substrates. While direct studies specifically labeled "this compound analogs" were not found in the search results, research on related thiazine dyes provides insights into how structural changes influence properties.
Impact of Substituent Effects on Reactivity
The reactivity of thiazine dyes, including this compound, is heavily influenced by the nature and position of substituents, particularly the amino groups. These groups contribute to the electron-donating character of the molecule and play a crucial role in its redox behavior and interactions with charged species. For instance, the presence of amino groups is essential for the dye's basic character and its ability to interact with acidic cellular components during staining. semanticscholar.org The degree of alkylation on these amino groups, as seen in the series from Thionine (B1682319) to Methylene Blue and the Azure dyes, systematically alters the electron density distribution and steric hindrance, thereby affecting reactivity, redox potential, and binding affinities.
While specific data tables detailing the reactivity of this compound analogs with varying substituents were not retrieved, studies on related thiazine dyes demonstrate the general principles. For example, the oxidation pathway of Methylene Blue, which involves demethylation, yields Azure B, Azure A, and Azure C, highlighting how changes in methyl substitution affect the resulting compounds and their properties. researchgate.net This suggests that similar controlled oxidation or alkylation of this compound would yield derivatives with altered reactivity profiles.
Correlation of Molecular Structure with Electronic Properties
The electronic properties of thiazine dyes, such as their absorption spectra, redox potentials, and charge distribution, are intrinsically linked to their molecular structure. The conjugated system of the phenothiazine core is responsible for their characteristic colors. Substituents, particularly the amino groups, extend this conjugation and influence the energy levels of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are valuable tools for understanding the electronic structure of these molecules. nih.govresearchgate.netmdpi.comnih.gov Studies on Thionine, for example, have investigated its electronic and molecular structure in different states, revealing the character of its excited states (π→π* and n→π*) and how solvent effects can influence these states. nih.gov Such computational studies can predict how structural modifications in this compound analogs would affect their HOMO-LUMO gap, electron density distribution, and ultimately their reactivity and spectroscopic properties. While specific computational data for this compound were not found, the methodologies applied to related thiazines are directly applicable. The correlation between molecular structure and electronic properties is fundamental to understanding the behavior of this compound and its potential derivatives.
Comparison with Related Thiazine Dyes
This compound belongs to the broader family of thiazine dyes, which includes well-known compounds like Thionine, Thionol, Methylene Blue, and the Azure series. Comparing the structure and function of this compound with these related dyes provides context for its unique characteristics.
Structure-Function Differences with Thionin and Thionol
Thionine (Lauth's violet) is structurally similar to the basic phenothiazine core with amino groups at the 3 and 7 positions. nih.govwikipedia.org Thionol is a related compound, identified as 7-hydroxyphenothiazin-3-one, featuring a hydroxyl group and a ketone functionality on the phenothiazine core. nih.gov The key structural difference between Thionine and this compound (although the precise structure of "this compound" was not explicitly detailed in the search results beyond its classification as a thiazine dye related to Methylene Blue and Thionine) likely lies in the substitution pattern on the amino groups or potentially modifications to the phenothiazine ring itself, distinct from the simple amino substitutions of Thionine or the oxygenation of Thionol.
These structural differences lead to distinct functional properties. Thionine is known as a strongly metachromatic dye used in biological staining and can mediate electron transfer. nih.govwikipedia.orgfishersci.ca Thionol has also been identified as a potential oxidation product of Methylene Blue under certain conditions. researchgate.net The specific arrangement of substituents in this compound would confer its own unique staining characteristics, redox potential, and potential applications, differentiating it from the well-established behaviors of Thionine and Thionol.
Distinctions from Methylene Blue and Azure Series
Methylene Blue is a tetramethylated thiazine dye, possessing dimethylamino groups at both the 3 and 7 positions of the phenothiazine core. wikipedia.orgnih.gov The Azure series (Azure A, Azure B, and Azure C) are demethylated derivatives of Methylene Blue, representing intermediate stages of oxidation. researchgate.net Azure C is monomethylated Thionine (monomethylthionine chloride), Azure A is asymmetrical dimethylthionine, and Azure B is trimethylthionine. fishersci.dkdawnscientific.comfishersci.nofishersci.comfishersci.canih.govfishersci.ptfishersci.canih.gov
The primary distinction between this compound, Methylene Blue, and the Azure dyes lies in the number and position of methyl groups (or other substituents) attached to the amino functionalities. Methylene Blue, with its higher degree of methylation, exhibits different solubility, absorption maxima, and redox properties compared to the less methylated Azure dyes and Thionine. researchgate.netnih.govwikipedia.orgwikipedia.org The Azure dyes themselves show a gradient of properties depending on the degree and position of methylation. researchgate.net
This compound's specific structure, which is distinct from the methylation patterns of Methylene Blue and the Azure series, would result in a unique set of physico-chemical properties. This includes differences in color (absorption spectrum), affinity for various cellular or material components during staining, and participation in redox reactions. While direct comparative data for this compound alongside all these dyes were not found, the established structure-property relationships within the thiazine family indicate that even subtle differences in substitution lead to observable variations in function.
Conclusion
From its origins as one of the earliest synthetic dyes to its current role in cutting-edge research, Thionin has proven to be a remarkably versatile and enduring chemical compound. Its significance in thiazine (B8601807) chemistry is foundational, providing the structural basis for a family of widely used dyes. The unique physicochemical properties of Thionin have enabled a broad range of applications, from the classical staining of neural tissue to the development of modern electrochemical sensors and photosensitizers. Ongoing research into Thionin and its derivatives continues to uncover new potential, ensuring its relevance in the scientific landscape for the foreseeable future.
Thionolin is a sulfur-containing organic compound classified within the thiazine dye family, sharing structural similarities with thionin and thionol. It is recognized for its distinct color properties, which can vary based on its oxidation state and the surrounding medium. This compound and its derivatives have been explored for various applications, including analytical chemistry due to their ability to form complexes with metal ions. smolecule.com
The synthesis of this compound and its analogs involves several chemical strategies, primarily centered around condensation reactions and oxidation pathways of related compounds.
Synthetic Methodologies for this compound and its Analogs
The preparation of this compound and its structural relatives typically relies on the controlled reaction of suitable precursor molecules. These methods often involve the formation of heterocyclic rings characteristic of the thiazine structure.
Future Directions and Emerging Research Avenues in Thionolin Chemistry
Development of Novel Synthetic Strategies for Advanced Materials
The synthesis of Thionolin derivatives is a critical first step towards their application. Future research would likely move beyond fundamental synthetic methods to develop strategies for incorporating this compound moieties into advanced materials. This could involve the development of polymerization techniques to create this compound-based conductive polymers or the synthesis of discrete molecular building blocks for the construction of metal-organic frameworks (MOFs).
A key focus would be on achieving precise control over the electronic and physical properties of these materials through targeted synthetic modifications of the this compound core. For instance, the introduction of various functional groups could be used to tune the bandgap of a this compound-containing polymer or to alter the porosity of a this compound-based MOF.
Table 1: Hypothetical Synthetic Strategies for this compound-Based Materials
| Strategy | Target Material | Potential Application |
| Electropolymerization | Conductive Polymers | Organic Electronics |
| Solvothermal Synthesis | Metal-Organic Frameworks (MOFs) | Gas Storage and Separation |
| Cross-coupling Reactions | Functional Dyes | Dye-Sensitized Solar Cells |
In-Depth Mechanistic Understanding via Advanced Spectroscopic Probes
A thorough understanding of the fundamental photophysical and electrochemical properties of this compound is essential for its rational application. Advanced spectroscopic techniques would be indispensable in this endeavor. Time-resolved absorption and emission spectroscopy, for example, could be employed to study the excited-state dynamics of this compound derivatives, providing insights into their potential use in light-emitting diodes or as photosensitizers.
Similarly, spectroelectrochemistry, which combines spectroscopic and electrochemical measurements, could be used to characterize the redox states of this compound-based molecules. This would be crucial for developing their application in electrochromic devices or as redox-active components in batteries.
Computational Design of this compound-Based Functional Molecules
Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new functional molecules. Density Functional Theory (DFT) and other quantum chemical methods could be used to predict the electronic structure, spectroscopic properties, and reactivity of hypothetical this compound derivatives. This would allow for the in-silico screening of large numbers of candidate molecules, enabling researchers to prioritize synthetic efforts on the most promising targets.
Molecular dynamics simulations could also be employed to study the self-assembly of this compound-based molecules and their interactions with other species. This would be particularly valuable for designing new liquid crystals or for understanding the binding of this compound-based ligands to metal centers in catalytic applications.
Table 2: Potential Computational Approaches in this compound Research
| Computational Method | Research Goal | Predicted Properties |
| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO levels, absorption spectra |
| Time-Dependent DFT (TD-DFT) | Excited-State Properties | Fluorescence and phosphorescence |
| Molecular Dynamics (MD) | Supramolecular Assembly | Crystal packing, self-assembly |
Exploration of this compound in Catalysis and Materials Science (e.g., redox-active materials)
The potential applications of this compound in catalysis and materials science are vast. If the this compound core possesses suitable redox properties, it could be explored as a component in redox-flow batteries or as an electrocatalyst for important chemical transformations. The ability to tune the redox potential of this compound through synthetic modification would be a key advantage in these applications.
Furthermore, the incorporation of this compound into porous materials could lead to novel catalysts with shape- and size-selective properties. The nitrogen and sulfur atoms within the heterocyclic core could also serve as coordination sites for metal ions, opening up possibilities for the development of new single-atom catalysts. The exploration of this compound-based materials for applications in sensors, particularly for the detection of specific analytes through colorimetric or electrochemical changes, would also be a promising avenue of research.
Q & A
Q. How should researchers address ethical considerations in this compound studies involving biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
